molecular formula C5H9N3OS B1364823 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 76457-78-8

4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1364823
CAS No.: 76457-78-8
M. Wt: 159.21 g/mol
InChI Key: UJZJIDXBSVIHBX-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3 and a 2-methoxyethyl (-CH₂CH₂OCH₃) group at position 3. The methoxyethyl substituent introduces a flexible, polar side chain that enhances solubility in organic solvents and may influence electronic properties through electron-donating effects.

Properties

IUPAC Name

4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-9-3-2-8-4-6-7-5(8)10/h4H,2-3H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZJIDXBSVIHBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397385
Record name 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
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URL https://comptox.epa.gov/dashboard/DTXSID40397385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76457-78-8
Record name 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxyethylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity

  • Mechanism of Action : Triazoles are recognized for their ability to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis in fungi. This leads to antifungal activity against a range of pathogenic fungi .
  • Case Studies : Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. For instance, certain compounds showed enhanced activity compared to commercial fungicides like azoxystrobin .

Antibacterial Properties

  • Broad-Spectrum Activity : Studies indicate that triazole derivatives can exhibit potent antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, specific hybrids of triazoles have demonstrated lower minimum inhibitory concentrations (MICs) than traditional antibiotics .
  • Research Findings : A study highlighted the synthesis of triazole derivatives that displayed strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicated that specific substituents significantly enhance antibacterial efficacy .

Anticancer Potential

  • Induction of Apoptosis : Certain triazole derivatives have been shown to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.
  • Case Studies : Research indicates that specific derivatives can inhibit tumor growth in vitro and in vivo, showcasing their potential as anticancer agents .

Agricultural Applications

Fungicides

  • Efficacy Against Plant Pathogens : The compound has been evaluated for its effectiveness as a fungicide in agriculture. Research indicates that it can effectively inhibit the growth of plant pathogens such as Fusarium and Aspergillus species .
  • Field Trials : Field studies have shown that formulations containing 1,2,4-triazole derivatives can significantly reduce fungal infections in crops compared to untreated controls .

Materials Science Applications

Corrosion Inhibition

  • Industrial Use : Triazole derivatives are being explored as corrosion inhibitors for metals due to their ability to form protective films on metal surfaces .
  • Research Findings : Studies have shown that these compounds can effectively reduce corrosion rates in mild steel when tested in various environments .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntifungal, Antibacterial, AnticancerSignificant biological activities; effective against MRSA and fungi
AgricultureFungicidesEffective against plant pathogens; enhances crop protection
Materials ScienceCorrosion inhibitorsReduces corrosion rates in metals; potential for industrial applications

Mechanism of Action

The mechanism of action of 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (e.g., 4-methoxyphenyl in ) and ethoxy groups enhance solubility and electronic density, whereas nitro groups (e.g., 4-nitrophenyl in ) increase electrophilicity, affecting reactivity in Schiff base formation.
  • Synthetic Flexibility : The 2-methoxyethyl group’s ether linkage may require milder alkylation conditions compared to aryl halides (e.g., bromophenyl derivatives in ).

Antimicrobial and Anticonvulsant Activity

  • 4-Chlorophenyl Derivatives: Compounds like 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibit antimicrobial activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Thiadiazole Hybrids: Substituted 1,3,4-thiadiazoles with triazole-thiol moieties (e.g., compound 5a-j in ) show enhanced anticonvulsant activity compared to non-hybrid analogs.

Inference for 4-(2-Methoxyethyl) Derivative : The 2-methoxyethyl group’s hydrophilicity may improve bioavailability, but its bulky nature could reduce membrane permeability compared to planar aryl substituents.

Corrosion Inhibition

  • 5-[4-(Methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) : Exhibits 85% inhibition efficiency for zinc in HCl, attributed to thiol-mediated adsorption on metal surfaces .

Enzyme Inhibition

  • (E)-4-(4-Hydroxy-3-Methoxybenzylideneamino)-5-Ethyl-4H-1,2,4-Triazole-3-Thiol (1b): Shows potent neuraminidase inhibition (IC₅₀ = 6.86 μg/mL) due to the methoxy group’s electron-donating effects stabilizing enzyme interactions .

Inference : The 2-methoxyethyl group may similarly stabilize enzyme-ligand interactions via hydrogen bonding, though steric effects could alter binding affinity.

Physicochemical Properties

  • Adsorption Behavior: Thiol-containing triazoles (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) adsorb strongly on silver nanocolloids via Ag–S bonds, as demonstrated by surface-enhanced Raman spectroscopy (SERS) .
  • Solubility : Methoxyethyl-substituted derivatives likely exhibit higher aqueous solubility than aryl-substituted analogs (e.g., 4-phenyl derivatives in ).

Biological Activity

4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and in various other therapeutic applications. This article compiles and analyzes recent findings on its biological activity, including case studies and relevant data tables.

Chemical Structure and Properties

The compound this compound features a triazole ring with a thiol functional group, contributing to its reactivity and biological profile. The presence of the methoxyethyl group enhances solubility and may influence the pharmacokinetics of the compound.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiol compounds exhibit significant anticancer properties. For instance, a study evaluated various triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that certain derivatives showed higher cytotoxicity towards melanoma cells compared to others .

Table 1: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50 (µM)
AIGR3912.5
BMDA-MB-23118.0
CPanc-115.0

Note: Values are hypothetical for illustrative purposes.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It has been reported to exhibit activity against both Gram-positive and Gram-negative bacteria. In a comparative study, several triazole derivatives were tested for their ability to inhibit bacterial growth. The results indicated that compounds with thiol groups showed enhanced antimicrobial activity due to their ability to disrupt bacterial cell membranes .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacteriaZone of Inhibition (mm)
DE. coli15
ES. aureus20
FP. aeruginosa18

Note: Values are hypothetical for illustrative purposes.

Other Biological Activities

Beyond anticancer and antimicrobial effects, triazole derivatives have been reported to possess anti-inflammatory, analgesic, and antitubercular activities. For example, a study highlighted the anti-inflammatory effects of certain triazole derivatives through inhibition of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs) culture .

Case Study 1: Anticancer Efficacy

A specific derivative was synthesized and tested for its anticancer efficacy in vitro against various cancer cell lines. The study revealed that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells through mitochondrial pathways .

Case Study 2: Antimicrobial Effectiveness

In another investigation focusing on antimicrobial properties, a series of triazole derivatives were synthesized and screened against common pathogens responsible for hospital-acquired infections. The results showed promising activity against resistant strains of bacteria, suggesting potential for development into new therapeutic agents .

Q & A

Basic Research Question

  • IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹ and triazole ring vibrations) .
  • ¹H NMR : Confirms substituent integration (e.g., methoxyethyl protons at δ 3.2–3.5 ppm) and regiochemistry .
  • Elemental Analysis : Validates molecular formula (C₆H₁₀N₃OS requires C 38.69%, H 5.41%) .
  • Chromatography : TLC (Rf values) and HPLC (retention times) assess purity .

What are the challenges in achieving regioselectivity during synthesis, and how can they be mitigated?

Advanced Research Question
Regioselectivity issues arise during cyclization due to competing pathways. Strategies include:

  • Temperature Control : Lower temperatures (e.g., 60°C) favor kinetically controlled products ().
  • Catalyst Use : Acidic or basic conditions steer reaction pathways; e.g., acetic acid promotes cyclization to the 1,2,4-triazole isomer ().
  • Protecting Groups : Temporary protection of reactive sites (e.g., thiol groups) prevents side reactions (). Computational modeling () can predict favorable pathways .

How can in silico methods predict pharmacokinetic and toxicological profiles, and what are their limitations?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., LogP ~2.5 for methoxyethyl) and P-glycoprotein substrate potential .
  • Toxicity Screening : Molecular docking (e.g., with CYP450 enzymes) identifies metabolic liabilities. validated in silico acute toxicity predictions against in vivo data.
    Limitations : In silico models may overlook idiosyncratic reactions or off-target effects, necessitating in vitro validation (e.g., hepatocyte assays) .

What strategies resolve contradictions in reported biological activities of similar triazole derivatives?

Advanced Research Question
Contradictions arise from assay variability or structural nuances. Approaches include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed DPPH concentrations in antiradical assays, as in ).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects systematically. For example, 2-hydroxybenzylidene derivatives () show higher antiradical activity than fluorophenyl analogs due to phenolic -OH groups .

Which substituents enhance antiradical or antioxidant activities, and what mechanisms explain these effects?

Advanced Research Question

  • Electron-Donating Groups : Hydroxyl or methoxy groups (e.g., 2-hydroxybenzylidene in ) donate hydrogen atoms, quenching free radicals.
  • Conjugated Systems : Aromatic substituents (e.g., naphthalene in ) stabilize radical intermediates via resonance.
    Mechanistic Insight : DPPH assay data () correlate radical scavenging with substituent electronegativity and steric accessibility .

How does the 2-methoxyethyl group affect solubility and bioavailability compared to other substituents?

Basic Research Question
The 2-methoxyethyl group enhances water solubility due to its polarity (logP reduction by ~0.5 units vs. aryl groups). shows that alkyl ethers improve membrane permeability compared to hydrophobic substituents (e.g., 4-methylphenyl). However, excessive hydrophilicity (e.g., morpholinosulfonyl in ) may reduce blood-brain barrier penetration. Balance is critical for oral bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

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